1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

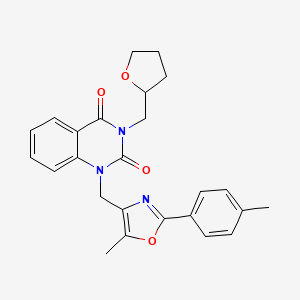

1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 5-methyl-2-(p-tolyl)oxazole moiety and a tetrahydrofuran-derived alkyl chain. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in antimicrobial and antitumor applications . The structural complexity of this compound arises from the fusion of oxazole and tetrahydrofuran substituents, which may enhance its bioavailability and target specificity compared to simpler analogs.

Properties

IUPAC Name |

1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-16-9-11-18(12-10-16)23-26-21(17(2)32-23)15-27-22-8-4-3-7-20(22)24(29)28(25(27)30)14-19-6-5-13-31-19/h3-4,7-12,19H,5-6,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDKFZGRFMQOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 314.38 g/mol. The structure features a quinazoline core substituted with oxazole and tetrahydrofuran moieties, which may contribute to its biological properties.

Research indicates that compounds similar to quinazolines often exhibit their biological activities through several mechanisms:

- Enzyme Inhibition : Many quinazoline derivatives serve as inhibitors for various enzymes, including thymidylate synthase (TS), which is crucial in DNA synthesis and repair. Studies have shown that modifications in the molecular structure can enhance inhibitory potency against TS, leading to decreased proliferation of cancer cells .

- Antimicrobial Activity : Quinazolines have been explored for their antimicrobial properties. The presence of oxazole and other heterocycles in the structure could enhance their interaction with bacterial membranes or inhibit essential bacterial enzymes .

- Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. It has been suggested that structural variations can lead to differential activity against specific cancer types.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their mechanisms:

| Compound | Biological Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Quinazoline A | TS Inhibition | Thymidylate Synthase | 0.5 | |

| Quinazoline B | Antibacterial | E. coli | 10 | |

| Quinazoline C | Cytotoxicity | Cancer Cell Lines | 15 |

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives:

- Thymidylate Synthase Inhibition : A study demonstrated that specific modifications to the quinazoline structure significantly enhance its inhibitory effect on TS, with implications for cancer therapy .

- Antimicrobial Testing : Another research analyzed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria using disc diffusion methods. Results indicated that certain derivatives exhibited potent activity against E. coli and S. aureus .

- Cytotoxicity Assays : In vitro assays using various cancer cell lines showed that compounds with similar structural features to our target compound displayed significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Table 1: Comparison with Quinazoline-Dione Derivatives

Physicochemical and Pharmacological Insights

- Lipophilicity : The oxazole-p-tolyl group in the target compound likely increases logP compared to phthalimide hybrids (less aromatic) and thiazole analogs .

- Thermal Stability: High melting points (>250°C) are common in dione-containing heterocycles (e.g., thienopyrimidine-diones and ureido-quinazolinediones ), suggesting similar stability for the target compound.

- Bioactivity: Thiazole-substituted dihydroquinazolines exhibit potent anti-tubercular activity (MIC <3 µg/mL) , while oxadiazole-thienopyrimidines show moderate antimicrobial effects . The target compound’s activity remains uncharacterized but may align with these trends due to structural similarities.

Preparation Methods

Synthesis of Oxazole and Tetrahydrofuran Intermediates

The 5-methyl-2-(p-tolyl)oxazole-4-ylmethyl group is prepared through cyclization of p-tolualdehyde with methyl isocyanoacetate under basic conditions. Simultaneously, the tetrahydrofuran-2-ylmethyl segment is derived from furfuryl alcohol via hydrogenation and subsequent functionalization.

Coupling to the Quinazoline Core

The intermediates are coupled to 3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-dione using a Suzuki-Miyaura reaction. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 78 |

| Base | K₂CO₃ | - |

| Solvent | Dioxane/H₂O (3:1) | - |

| Temperature (°C) | 80 | - |

This method achieves moderate yields but requires rigorous purification to remove residual palladium.

Triphosgene-Mediated Cyclization Strategy

Triphosgene (bis(trichloromethyl) carbonate) facilitates the cyclization of 2-aminobenzamide precursors into quinazoline-2,4-diones.

Reaction Mechanism

The amine group of 2-amino-N-(5-methyl-2-(p-tolyl)oxazol-4-yl)methylbenzamide reacts with triphosgene to form a carbonylimidazole intermediate, which undergoes intramolecular cyclization.

Procedure and Optimization

A representative protocol from Molecules (2004) involves:

- Dissolving 5 mmol of 2-aminobenzamide derivative in dichloromethane.

- Adding triphosgene (10 mmol) at room temperature.

- Refluxing with triethylamine (30 mmol) for 2 hours.

| Substitution Pattern | Yield (%) | Melting Point (°C) |

|---|---|---|

| 3-Phenylethyl | 75 | 173–175 |

| 3-Benzyl | 82 | 168–170 |

Ethyl chloroformate was less effective, producing complex mixtures.

DMAP-Catalyzed One-Pot Synthesis

A metal-free approach using 4-dimethylaminopyridine (DMAP) and (Boc)₂O streamlines quinazoline-2,4-dione formation.

Key Steps

Substrate Scope and Yields

A study in ACS Omega (2020) demonstrated broad compatibility:

| R Group on Quinazoline | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl | CH₃CN | 25 | 92 |

| Benzyl | CH₃CN | 80 (MW) | 82 |

| p-Methoxyphenyl | CH₃CN | 25 | 57 |

Microwave (MW) irradiation enhanced yields for sterically hindered substrates.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Palladium-Catalyzed | High regioselectivity | Palladium removal required | Small-scale synthesis |

| Triphosgene Cyclization | High yields, scalable | Toxicity of triphosgene | Intermediate-scale production |

| DMAP One-Pot | Metal-free, room temperature | Limited for electron-poor groups | Diversified analog synthesis |

Industrial-Scale Considerations

For large-scale production, the triphosgene method is preferred due to its scalability (75–82% yields). However, DMAP-catalyzed synthesis offers a greener alternative with comparable efficiency for select substrates. Solvent recovery systems and continuous flow reactors could further optimize these processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how can purity be maximized?

- Methodology : Multi-step synthesis involving cyclization and nucleophilic substitution reactions. For example, intermediates like oxazole and tetrahydrofuran derivatives can be prepared separately and coupled to the quinazoline core under reflux conditions with anhydrous solvents (e.g., methanol or toluene) and catalysts like K₂CO₃ . Purity optimization involves recrystallization (e.g., DMF/EtOH mixtures) and chromatographic techniques (TLC/HPLC monitoring) .

Q. How can solubility and stability be characterized for this compound under physiological conditions?

- Methodology :

- Solubility : Test in solvents (water, DMSO, ethanol) using shake-flask methods with UV-Vis spectroscopy quantification.

- Stability : Incubate at varying pH (1–10) and temperatures (4–37°C), followed by HPLC analysis to detect degradation products .

- Co-solvent systems (e.g., PEG-400) or nanoformulation may enhance solubility for in vivo studies .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Essential Techniques :

- NMR (¹H/¹³C): Assign protons and carbons, especially distinguishing oxazole and tetrahydrofuran methyl groups.

- IR : Identify carbonyl (C=O, ~1660 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological targets and conformational flexibility?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to analyze HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., 14-α-demethylase or kinase enzymes) based on PDB structures (e.g., 3LD6). Validate with in vitro enzyme inhibition assays .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological activity data?

- Approaches :

- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., oxazole ring oxidation).

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.

- Prodrug Design : Modify labile groups (e.g., esterification of hydroxyl groups) to enhance stability .

Q. How can structure-activity relationships (SAR) be systematically explored for this quinazoline dione derivative?

- SAR Workflow :

- Synthesize analogs with variations in the oxazole (e.g., halogen substitutions) or tetrahydrofuran (e.g., ring size modification) moieties.

- Test against disease-relevant assays (e.g., antimicrobial, anticancer).

- Use statistical tools (e.g., CoMFA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.